DL-Threonin-isopropylester

Description

Structure

3D Structure

Properties

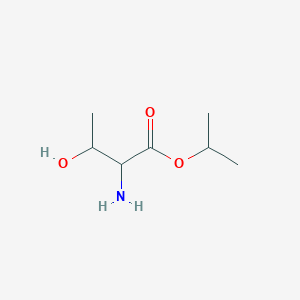

IUPAC Name |

propan-2-yl 2-amino-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVNUZXTMACPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Methodological Advancements in Dl Threonin Isopropylester Production

Development of Novel Synthetic Routes for DL-Threonin-isopropylester

The primary route for the synthesis of this compound involves the direct esterification of threonine with isopropanol (B130326). This process is typically facilitated by a catalyst to overcome the zwitterionic nature of the amino acid and drive the reaction towards the desired ester product.

Esterification Strategies for Threonine with Isopropanol

The esterification of threonine with isopropanol is a standard yet challenging transformation that requires the activation of the carboxylic acid group. The use of an excess of the alcohol, in this case, isopropanol, can serve as both the reactant and the solvent, helping to shift the reaction equilibrium towards the product side. The reaction is generally carried out under acidic conditions to protonate the carboxylate and facilitate nucleophilic attack by the isopropanol.

Role of Chlorinating Agents and Reaction Conditions

Chlorinating agents are frequently employed as catalysts in the esterification of amino acids. Agents such as thionyl chloride (SOCl₂) and trimethylsilyl (B98337) chloride (TMSCl) have proven effective in promoting the formation of amino acid esters. nih.govresearchgate.net

Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by isopropanol. The reaction with thionyl chloride is often performed at controlled temperatures to manage the exothermic nature of the reaction and the evolution of sulfur dioxide and hydrogen chloride gases. google.com A general procedure involves the slow addition of thionyl chloride to a suspension of threonine in isopropanol, often at reduced temperatures initially, followed by a period of heating to drive the reaction to completion. scribd.com For instance, in the synthesis of D-allothreonine methyl ester hydrochloride, thionyl chloride was added dropwise to a solution of D-allothreonine in anhydrous methanol (B129727) at 0°C, and the reaction was allowed to proceed for 48 hours, resulting in a near-quantitative yield. google.com

Trimethylsilyl Chloride (TMSCl): TMSCl offers a milder alternative for esterification. It reacts with the alcohol to generate anhydrous hydrochloric acid in situ, which then catalyzes the esterification. wikipedia.org This method is compatible with a wide range of amino acids and provides good to excellent yields under relatively mild, room temperature conditions. nih.gov The general procedure involves adding TMSCl to the amino acid suspended in the alcohol and stirring the mixture until the reaction is complete. nih.gov The volatility of TMSCl and its byproducts simplifies the work-up procedure, as they can often be removed by evaporation. researchgate.net

| Chlorinating Agent | Typical Reaction Conditions | Advantages |

| **Thionyl Chloride (SOCl₂) ** | Initial cooling (e.g., 0°C), followed by reflux. google.com | High reactivity, drives reaction to completion. |

| Trimethylsilyl Chloride (TMSCl) | Room temperature, inert atmosphere. nih.gov | Milder conditions, volatile byproducts for easy removal. wikipedia.orgresearchgate.net |

Optimization Strategies in Esterification Reactions Involving Threonine

Optimizing the esterification of threonine is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

A significant advancement in the optimization of esterification reactions involving chlorinating agents is the controlled addition of the agent at a specific temperature range. For the production of amino acid ester hydrochlorides using thionyl chloride, a method has been developed where the thionyl chloride is added continuously or intermittently to the amino acid and alcohol mixture while maintaining the internal temperature between 35°C and 60°C. google.com This strategy allows for a more controlled reaction, preventing the sudden boiling of the reaction mixture and the rapid evolution of gaseous byproducts, which can be a safety concern in large-scale production. google.com

For example, in the synthesis of d-alanine (B559566) ethyl ester hydrochloride, thionyl chloride was added dropwise over 2 hours at 50°C, followed by stirring at the same temperature for 3 hours, leading to a 96% yield. google.com This controlled approach enhances the safety and scalability of the process.

Stereoselective Synthesis of this compound and its Enantiomeric Forms

The synthesis of enantiomerically pure forms of threonine isopropyl ester (L-Threonin-isopropylester and D-Threonin-isopropylester) is of particular interest for pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including kinetic resolution and the use of chiral auxiliaries. numberanalytics.comnumberanalytics.comwikipedia.org

Kinetic Resolution Approaches

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amino acid esters. nih.gov These enzymes can selectively hydrolyze one enantiomer of the ester, typically the L-enantiomer, leaving the unreacted D-enantiomer in high enantiomeric excess. nih.govnih.gov For instance, lipases from Pseudomonas and Rhizopus have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters in aqueous solutions. nih.gov This approach offers a green and efficient route to optically active amino acid esters. The efficiency of the resolution is dependent on the specific lipase (B570770) used and the structure of the ester moiety. nih.gov

Chemical Kinetic Resolution: Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org A study on the dynamic kinetic resolution of L-threonine-derived α-bromo esters reported the synthesis of N-Acetyl-O-(α-(p-methoxyanilino)phenylacetyl)-L-threonine Isopropyl Ester with a 63% yield. koreascience.kr

| Resolution Method | Principle | Key Features |

| Enzymatic Kinetic Resolution | Selective hydrolysis of one ester enantiomer by a lipase. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in-situ racemization of the unreactive enantiomer. acs.org | Potentially higher yields of the desired enantiomer compared to standard kinetic resolution. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy is a powerful tool in asymmetric synthesis. numberanalytics.comnumberanalytics.com

In the context of synthesizing stereoisomers of threonine esters, a chiral auxiliary can be attached to a glycine (B1666218) derivative, followed by a diastereoselective aldol (B89426) reaction to introduce the threonine side chain. The choice of chiral auxiliary dictates the stereochemistry of the newly formed chiral centers. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided context, the principle remains a viable and established strategy for the asymmetric synthesis of β-hydroxy-α-amino acids and their derivatives. osi.lv The effectiveness of a chiral auxiliary is dependent on its ability to create a sterically and electronically biased environment that favors the approach of reagents from a specific direction. numberanalytics.com

Enzymatic Approaches for Enantioselective Production

The production of enantiomerically pure amino acid esters is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, offer a highly effective strategy for separating racemic mixtures (DL-mixtures) into their constituent enantiomers. nih.govnih.gov

The principle of enzymatic kinetic resolution of DL-threonine-isopropyl ester involves the selective reaction of one enantiomer (e.g., the L-enantiomer) with the enzyme, while the other (D-enantiomer) remains largely unreacted. Lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia, and Rhizopus species, are widely used for this purpose due to their high enantioselectivity in aqueous solutions and organic solvents. nih.govnih.gov The reaction typically involves the hydrolysis of the ester group. For instance, a lipase can selectively hydrolyze the L-threonine-isopropyl ester to L-threonine, leaving the D-threonine-isopropyl ester untouched. The two compounds can then be separated based on their different chemical properties.

The general mechanism for lipase-catalyzed ester hydrolysis involves a serine hydrolase catalytic triad (B1167595) (serine, histidine, and aspartate). nih.gov The reaction proceeds through the formation of a tetrahedral intermediate, and the enzyme's chiral active site pocket dictates which enantiomer of the substrate can bind effectively to undergo catalysis. nih.govdiva-portal.org The enantioselectivity of the process, often expressed as the enantiomeric ratio (E-value), is a critical parameter. A high E-value (typically >100) is desirable for efficient separation. researchgate.net

Several factors influence the efficiency and selectivity of the enzymatic resolution:

Enzyme Choice: Different lipases exhibit varying degrees of selectivity for different substrates. CALB is a robust and widely studied enzyme known for its high selectivity in resolving a broad range of chiral compounds, including amino acid derivatives. researchgate.netrsc.orgresearchgate.net

Solvent System: The reaction can be performed in aqueous buffers or non-aqueous organic solvents. Organic solvents like hexane (B92381) or t-butyl methyl ether (MTBE) are often preferred as they can minimize water-dependent side reactions and simplify product recovery. nih.govaminer.cn

Temperature and pH: These parameters must be optimized to ensure maximum enzyme activity and stability. Lipases typically operate under mild temperature conditions (30-60 °C). scielo.br

Acyl Donor (for transesterification): In transesterification reactions, where an ester is converted into another, the choice of the acyl donor can also influence selectivity and reaction rates. d-nb.infomasterorganicchemistry.com

While specific research data for the enzymatic resolution of DL-Threonine-isopropyl ester is not extensively published, the conditions can be extrapolated from studies on similar amino acid esters. A representative set of conditions for such a resolution is presented in the table below.

Table 1: Representative Parameters for Enzymatic Kinetic Resolution of an Amino Acid Isopropyl Ester

| Parameter | Value/Condition | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High enantioselectivity for a wide range of substrates, robust, and reusable. nih.govresearchgate.net |

| Substrate | DL-Threonine-isopropyl ester | The racemic mixture to be resolved. |

| Reaction Type | Hydrolysis | Selective conversion of one ester enantiomer to the corresponding amino acid. nih.govnih.gov |

| Solvent | t-Butyl methyl ether (MTBE) / Heptane | Provides a non-aqueous environment, minimizing side reactions and aiding recovery. nih.govaminer.cn |

| Temperature | 40 - 50 °C | Optimal range for CALB activity and stability. scielo.br |

| Water Activity (aw) | Low (controlled by molecular sieves) | Crucial for shifting equilibrium towards synthesis or controlling hydrolysis in organic media. aminer.cn |

| pH (if aqueous) | 7.0 - 8.0 | Neutral to slightly alkaline pH is typical for lipase activity. scielo.br |

| Enantiomeric Ratio (E) | >100 (Target) | Indicates excellent selectivity, allowing for effective separation of enantiomers. researchgate.net |

This table presents illustrative data based on typical lipase-catalyzed resolutions of amino acid esters. Specific values for DL-Threonine-isopropyl ester would require experimental determination.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of DL-Threonine-isopropyl ester can be evaluated through the lens of these principles, comparing traditional methods with modern, greener alternatives.

Traditional synthesis often relies on Fischer esterification, which involves heating the amino acid in excess isopropanol with a strong acid catalyst like sulfuric acid or hydrogen chloride gas. nih.gov Another common method uses highly reactive and hazardous reagents like thionyl chloride to first form an acid chloride, which then reacts with the alcohol. nih.govgoogle.comprepchem.com These methods suffer from several drawbacks, including harsh reaction conditions, the use of corrosive reagents, significant waste generation, and potential side reactions.

Greener approaches to ester synthesis focus on improving atom economy, reducing waste, and using milder, safer conditions. Key green chemistry metrics used for evaluation include:

Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final desired product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. A lower E-Factor signifies a greener process. researchgate.net

Modern synthetic strategies for DL-Threonine-isopropyl ester that align with green chemistry principles include:

Biocatalysis: As discussed previously, using enzymes like lipases operates at mild temperatures and pressures in benign solvents, producing minimal waste. The high selectivity of enzymes reduces the formation of by-products, simplifying purification. scielo.brfrontiersin.org

Greener Chemical Catalysts: Replacing corrosive mineral acids with solid acid catalysts or milder reagents improves safety and reduces waste. A method for synthesizing amino acid isopropyl esters involves using trimethylsilyl chloride (TMSCl) in isopropanol. nih.govresearchgate.net This method proceeds under mild, room-temperature conditions and offers high yields with a simpler workup compared to the thionyl chloride method.

The following table provides a comparative analysis of different synthetic routes based on green chemistry metrics.

Table 2: Green Chemistry Metrics Comparison for DL-Threonine-isopropyl ester Synthesis

| Method | Reagents | Conditions | Atom Economy (%) | E-Factor (Approx.) | Green Chemistry Considerations |

| Traditional (Thionyl Chloride) | DL-Threonine, Isopropanol, Thionyl Chloride (SOCl₂) | Often requires cooling then heating; generates SO₂ and HCl gas. google.com | ~56% | 5 - 15 | Low atom economy; uses hazardous/corrosive reagent; significant waste. |

| Greener Chemical (TMSCl) | DL-Threonine, Isopropanol, Trimethylsilyl chloride (TMSCl) | Room temperature; milder conditions. nih.gov | ~65% | 2 - 8 | Better atom economy; avoids highly toxic reagents; less waste. |

| Biocatalytic (Lipase) | DL-Threonine, Isopropanol | Mild (e.g., 40-50°C); neutral pH; enzyme catalyst. scielo.brfrontiersin.org | ~88% | < 1 - 5 | High atom economy; biodegradable catalyst; operates in benign conditions; minimal by-products. |

Atom Economy and E-Factor are calculated based on idealized stoichiometric reactions and typical workup procedures. Actual values may vary.

Scale-Up Considerations for this compound Synthesis

Translating a laboratory-scale synthesis of DL-Threonine-isopropyl ester to an industrial process presents a unique set of challenges and considerations, particularly for a biocatalytic route. adebiotech.org The primary goal is to maintain high yield, selectivity, and productivity while ensuring the process is economically feasible and robust.

Key considerations for the scale-up of enzymatic synthesis include:

Enzyme Immobilization: Free enzymes are often difficult to recover and reuse, making the process costly. Immobilizing the lipase on a solid support (e.g., polymer resins, porous silica) is crucial for industrial applications. bohrium.com Immobilization enhances enzyme stability, allows for easy separation from the product stream, and enables continuous operation and catalyst recycling. aminer.cnbohrium.com

Reactor Design and Operation:

Batch Reactors: Stirred-tank reactors are common for batch processes. While versatile, they can pose challenges with shear stress on the immobilized enzyme particles, potentially leading to catalyst degradation. bohrium.com

Packed-Bed Reactors (PBRs): For continuous processes, PBRs are often preferred. The immobilized enzyme is packed into a column, and the substrate solution flows through it. This design minimizes mechanical stress on the catalyst, can achieve high productivity, and simplifies operations. aminer.cnscielo.br

Process Intensification: High substrate concentrations are desirable to maximize reactor throughput (space-time yield). However, high concentrations can lead to substrate or product inhibition of the enzyme, or issues with viscosity and mass transfer. acs.org

D-Threonine-isopropyl ester (the desired product, for example)

L-Threonine (the by-product of hydrolysis)

Unreacted DL-Threonine-isopropyl ester

Solvent and water This separation can be achieved through techniques like extraction, distillation, or chromatography, each of which must be optimized for efficiency and cost at an industrial scale.

Solvent Management: The choice of solvent impacts reaction kinetics, enzyme stability, and downstream processing costs. aminer.cn While green solvents are preferred, their recovery and recycling are essential for a sustainable and economical industrial process. Solvent-free systems, where one of the substrates acts as the solvent, are an attractive option to reduce waste and simplify purification, though this may not always be feasible depending on substrate properties. acs.org

Reaction Mechanisms and Chemical Transformations of Dl Threonin Isopropylester

Mechanistic Investigations of Ester Hydrolysis and Transesterification Involving DL-Threonin-isopropylester

The ester linkage in DL-Threonine isopropyl ester can be cleaved through hydrolysis or altered via transesterification, with mechanisms that are highly dependent on the reaction conditions.

Ester Hydrolysis: The hydrolysis of amino acid esters to their corresponding carboxylic acids is a well-studied process that can be catalyzed by acid, base, or enzymes. nih.govyoutube.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction proceeds via a multistep nucleophilic acyl substitution mechanism. youtube.comyoutube.com The process begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (like H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the isopropyl alcohol moiety is protonated, turning it into a good leaving group. youtube.com The intermediate then collapses, expelling isopropanol (B130326) and, after deprotonation of the new carbonyl, yielding DL-Threonine. This entire process is reversible. youtube.com The nature of the acid catalyst is important; mineral acids like H₂SO₄ are effective, whereas others like HCl and HNO₃ may not promote the reaction under similar conditions. acs.org

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs through the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. publish.csiro.au This is generally a faster process than acid-catalyzed hydrolysis. The reaction forms a tetrahedral intermediate which then collapses to eject the isopropoxide anion, a much more basic and poorer leaving group than isopropanol. This step is the rate-determining step and is effectively irreversible due to the final deprotonation of the resulting carboxylic acid by the strong base. The rate of basic hydrolysis is significantly influenced by the state of the amino group; protonation of the amino group can lead to a substantial increase in the rate of hydroxide ion attack. publish.csiro.au The choice of base can also be critical; lithium hydroxide (LiOH) is often noted for its effectiveness in aqueous ester hydrolysis. nih.gov Metal complexes, such as those involving Palladium(II) or Copper(II), can also catalyze the base hydrolysis of amino acid esters, sometimes increasing the rate by several orders of magnitude. tandfonline.comrsc.orgresearchgate.net

Transesterification: Transesterification is a process that exchanges the isopropyl group of the ester with the alkyl group of a different alcohol. wikipedia.org This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of isopropanol. masterorganicchemistry.combyjus.com

Base-Catalyzed Transesterification : This mechanism begins with the deprotonation of the incoming alcohol by a base to form a highly nucleophilic alkoxide anion. byjus.com This alkoxide attacks the carbonyl carbon of DL-Threonine isopropyl ester, leading to a tetrahedral intermediate that subsequently expels the isopropoxide ion to form the new ester. masterorganicchemistry.com This reaction can sometimes occur as a side reaction during other transformations, such as the N-alkylation of amino acid esters. nih.gov

Reactions Involving the Amino Group and Hydroxyl Group of this compound

The nucleophilic amino group and the secondary hydroxyl group of DL-Threonine isopropyl ester allow for a variety of important chemical transformations.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amino or hydroxyl group. The chemoselectivity of this reaction is highly pH-dependent.

N-Acylation : The amino group can be readily acylated using agents like acyl chlorides or anhydrides. aklectures.com This reaction is fundamental in peptide synthesis, where protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are introduced via acylation. In a basic or neutral medium, the amino group is more nucleophilic than the hydroxyl group and will be acylated preferentially.

O-Acylation : While less nucleophilic than the amine, the hydroxyl group can be acylated. A particularly effective method for achieving chemoselective O-acylation of hydroxyamino acids like threonine involves using acyl halides or anhydrides under strongly acidic conditions (e.g., in trifluoroacetic acid). nih.gov In this environment, the amino group is protonated and rendered non-nucleophilic, directing the acylation exclusively to the hydroxyl group. nih.gov This provides a direct, scalable route to O-acyl derivatives without the need for prior N-protection. nih.gov

Alkylation: Alkylation introduces an alkyl group onto the nitrogen or oxygen atom.

N-Alkylation : Direct N-alkylation of amino acid esters with alcohols can be achieved using catalytic "borrowing hydrogen" strategies. nih.gov These methods can provide mono-N-alkylated products selectively. nih.gov However, for isopropyl esters, some degree of racemization at the alpha-carbon has been observed. nih.gov Another approach involves the alkylation of N-sulfonamide derivatives, which enhances the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu

O-Alkylation : The hydroxyl group of threonine is commonly protected as an ether, which is an O-alkylation reaction. In peptide synthesis, benzyl (B1604629) (Bzl) or tert-butyl (tBu) ethers are frequently used. peptide.com The formation of these ethers typically requires specific reagents and conditions, such as using benzyl bromide or isobutylene (B52900) in the presence of an acid catalyst.

| Reaction Type | Functional Group | Reagents and Conditions | Product Type | Citation(s) |

| N-Acylation | Amino | Acetic anhydride | N-acetyl derivative | aklectures.com |

| O-Acylation | Hydroxyl | Acyl chloride in CF₃COOH | O-acyl derivative (as amine salt) | nih.gov |

| N-Alkylation | Amino | Alcohol, Ruthenium catalyst | N-alkyl amino ester | nih.gov |

| O-Alkylation | Hydroxyl | Benzyl bromide (for Boc-Thr) | O-benzyl ether | peptide.com |

| O-Alkylation | Hydroxyl | Isobutylene, H⁺ (for Fmoc-Thr) | O-tert-butyl ether | peptide.com |

DL-Threonine isopropyl ester can react with aldehydes or ketones to form an imine, commonly known as a Schiff base. This condensation reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the carbon-nitrogen double bond.

Schiff bases derived from amino acids and their esters are important intermediates in organic synthesis and have been prepared from DL-Threonine and various aldehydes, such as 2-hydroxybenzaldehyde and 4-chlorobenzaldehyde. These compounds can act as bidentate or tridentate ligands, coordinating with metal ions through the imine nitrogen and the carboxylate oxygen. This chelating ability makes them useful in coordination chemistry and as precursors for the synthesis of more complex amino acid derivatives.

| Aldehyde/Ketone Reactant | Product | Significance/Application | Citation(s) |

| 2-Hydroxybenzaldehyde | Tridentate Schiff base ligand | Intermediate for metal complexes | nih.gov (from prior step) |

| 4-Chlorobenzaldehyde | Bidentate Schiff base ligand | Intermediate for metal complexes | wikipedia.orgnih.gov (from prior step) |

| Benzophenone | Benzophenone imine of ester | Building block for complex amino acids | nih.gov (from prior step) |

Catalytic Transformations Facilitated by or Involving this compound

While DL-Threonine isopropyl ester is not typically used as a catalyst itself, its inherent chirality and functional groups make it a valuable building block for the synthesis of chiral ligands and organocatalysts. google.com The threonine framework is a common feature in ligands designed for asymmetric catalysis. nih.govchemscene.com

Derivatives of threonine are employed in various catalytic systems:

Ligands for Asymmetric Hydrogenation : The chiral backbone of threonine can be incorporated into more complex phosphine (B1218219) or other ligands used in metal-catalyzed (e.g., Rhodium, Ruthenium, Palladium) asymmetric hydrogenations to produce chiral α-amino or α-hydroxyl acid derivatives. acs.org

Organocatalysis : Amphiphilic organocatalysts have been prepared from threonine through chemoselective O-acylation. nih.gov These catalysts are used to promote asymmetric reactions.

Enzymatic Transformations : Threonine-related enzymes play a significant role in biocatalysis. For instance, threonine aldolases are used for the stereoselective synthesis of β-hydroxy-α,α-dialkyl-α-amino acids. nih.gov Similarly, L-Threonine transaldolase is being explored for the diastereoselective synthesis of β-hydroxy-α-amino acids. acs.org These enzymatic processes highlight the catalytic potential inherent in the threonine structure.

Derivatization Strategies for this compound in Synthetic Contexts

DL-Threonine isopropyl ester serves as a key starting point for numerous derivatizations, particularly in the field of peptide chemistry. The strategic modification of its functional groups is essential for its incorporation into larger molecules.

Use in Peptide Synthesis : In solid-phase peptide synthesis (SPPS), the isopropyl ester can function as a protecting group for the C-terminal carboxyl group. nih.gov However, the most critical derivatization involves the protection of the side-chain hydroxyl group and the α-amino group to prevent unwanted side reactions during peptide chain elongation. peptide.com A common strategy in Fmoc-based SPPS is to use an acid-labile tert-butyl (tBu) ether to protect the hydroxyl group of threonine. peptide.com This protecting group remains stable during the basic conditions used to remove the N-terminal Fmoc group but is cleaved during the final acidolytic release of the peptide from the resin. peptide.com Interestingly, some studies suggest that for the synthesis of certain peptides, side-chain protection of threonine may be unnecessary. nih.gov Advanced methods like serine/threonine ligation use salicylaldehyde (B1680747) ester derivatives to chemoselectively join unprotected peptide fragments at threonine residues. nih.gov

Protecting Group Strategies : The choice of protecting groups is crucial and must be orthogonal, meaning they can be removed under different conditions without affecting each other.

| Functional Group | Protecting Group | Abbreviation | Common Strategy | Removal Conditions | Citation(s) |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc/tBu | 20% Piperidine in DMF | peptide.com |

| α-Amino | tert-Butoxycarbonyl | Boc | Boc/Bzl | Strong acid (e.g., TFA) | peptide.com |

| Side-chain Hydroxyl | tert-Butyl ether | tBu | Fmoc/tBu | Strong acid (e.g., TFA) | peptide.com |

| Side-chain Hydroxyl | Benzyl ether | Bzl | Boc/Bzl | Strong acid (e.g., HF) or Hydrogenolysis | peptide.com |

| Side-chain Hydroxyl | Trityl | Trt | Fmoc/tBu | Mild acid (e.g., 1% TFA in DCM) | peptide.com |

Conversion to Amides : The ester group can be converted to an amide through aminolysis. Reacting DL-Threonine isopropyl ester with ammonia (B1221849) or a primary/secondary amine will yield the corresponding threonine amide. youtube.com This is a standard nucleophilic acyl substitution reaction. This transformation is important for creating peptide amides, which are common in biologically active peptides. iris-biotech.deresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Dl Threonin Isopropylester

Application of Advanced NMR Techniques for Structural Elucidation of DL-Threonin-isopropylester

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of a molecule. For this compound, various NMR experiments are employed to assign the specific proton and carbon signals and to understand intramolecular interactions.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, each distinct proton or group of equivalent protons generates a unique signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about the connectivity of the molecule.

The expected signals for this compound would include a doublet for the α-proton, a doublet of quartets for the β-proton, and a doublet for the γ-methyl group of the threonine backbone. The isopropyl ester moiety would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | ~3.4 - 3.6 | Doublet (d) | ~3-4 Hz |

| β-H | ~4.1 - 4.3 | Doublet of Quartets (dq) | ~3-4 Hz, ~6-7 Hz |

| γ-CH₃ | ~1.2 - 1.3 | Doublet (d) | ~6-7 Hz |

| Isopropyl CH | ~4.9 - 5.1 | Septet (sept) | ~6 Hz |

| Isopropyl (CH₃)₂ | ~1.2 - 1.3 | Doublet (d) | ~6 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each signal is highly sensitive to the carbon's chemical environment.

For this compound, distinct signals are expected for the ester carbonyl carbon, the α- and β-carbons of the amino acid backbone, the γ-methyl carbon, and the methine and methyl carbons of the isopropyl group. hmdb.cachemicalbook.com The carbonyl carbon is characteristically found far downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~170 - 175 |

| α-C | ~58 - 60 |

| β-C | ~66 - 68 |

| γ-CH₃ | ~19 - 21 |

| Isopropyl CH | ~68 - 70 |

| Isopropyl (CH₃)₂ | ~21 - 23 |

Deuterium (B1214612) (²H) is an isotope of hydrogen with a spin of 1, which differs from the spin-1/2 of protium (B1232500) (¹H). wikipedia.org The substitution of protium with deuterium at specific molecular sites causes predictable changes in the NMR spectrum, known as deuterium isotope effects (DIEs). nih.gov These effects are valuable for spectral assignment and for studying molecular structure and dynamics. nih.gov

When deuterium is substituted for a proton, it can cause a small upfield shift in the chemical shifts of nearby ¹³C nuclei, an effect transmitted through bonds. nih.gov This phenomenon can help in assigning complex spectra. Furthermore, since deuterium is NMR-active but resonates at a very different frequency from protons, selective deuteration can effectively "erase" specific proton signals from a ¹H NMR spectrum, simplifying overlapping regions and aiding in structural elucidation. wikipedia.org In studies of molecular dynamics, the relaxation rates of deuterium nuclei can provide information about the mobility of specific parts of the molecule, such as the side chain or backbone of this compound. nih.gov

Mass Spectrometry Fragmentation Patterns and Their Mechanistic Interpretation for this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of amino acids and their esters, which often have low volatility, a derivatization step is typically required. nih.gov A common approach for threonine is the preparation of its N-trifluoroacetyl (N-TFA) isopropyl ester derivative, which is more volatile and thermally stable, making it suitable for GC analysis. nih.govtdl.orgcapes.gov.br

Upon ionization in the mass spectrometer (typically by electron ionization, EI), the derivatized molecule undergoes predictable fragmentation. The resulting mass spectrum contains a molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the original structure. The interpretation of these fragments allows for confident identification of the compound. For N-TFA-DL-Threonin-isopropylester, key fragmentations would include the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the amino acid side chain. tdl.org

Interactive Data Table: Predicted GC-MS Fragmentation of N-TFA-DL-Threonin-isopropylester

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| M-43 | [M - C₃H₇]⁺ | Loss of the isopropyl group from the ester. |

| M-59 | [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy radical. |

| M-101 | [M - COOCH(CH₃)₂]⁺ | Loss of the entire isopropyl ester group. |

| 200 | [CF₃CONHCH(CH(OH)CH₃)]⁺ | Cleavage of the ester bond (Cα-C=O). |

| 156 | [M-101-CO₂]⁺ | Subsequent loss of carbon dioxide from the [M-101]⁺ fragment. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is ideal for analyzing compounds in complex mixtures without the need for derivatization. nih.govnih.gov The sample is first separated by LC and then introduced into the mass spectrometer. A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate protonated molecules, [M+H]⁺.

In an MS/MS experiment, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation of threonine-containing compounds often involves the neutral loss of water (H₂O) from the hydroxyl group and the loss of the ester group. nih.govjsbms.jp Analysis of these specific transitions provides a high degree of confidence in the identification and quantification of the analyte.

Interactive Data Table: Predicted LC-MS/MS Fragmentation of this compound

| Transition (m/z) | Ion Identity | Neutral Loss |

| 162 → 144 | [M+H - H₂O]⁺ | Loss of water (18 Da) |

| 162 → 102 | [Threonine - H₂O + H]⁺ | Loss of isopropene (42 Da) and water (18 Da) or isopropanol (B130326) (60 Da) |

| 162 → 88 | [M+H - COOCH(CH₃)₂]⁺ | Loss of the isopropyl formate (B1220265) group (74 Da) |

| 162 → 74 | [H₂NCHCH(OH)CH₃]⁺ | Loss of the ester carbonyl and isopropyl group |

Chromatographic Separation and Purity Assessment Methodologies for this compound

Chromatography is an indispensable tool for the separation and purity evaluation of chemical compounds. For DL-Threonine isopropyl ester, various chromatographic techniques are employed to assess its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives. The determination of purity for DL-Threonine isopropyl ester is typically achieved using reversed-phase HPLC (RP-HPLC). creative-proteomics.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. creative-proteomics.com

Due to the lack of a strong UV chromophore in the native molecule, pre-column derivatization is often necessary to enhance detection by UV or fluorescence detectors. nih.gov Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) or dansyl chloride. creative-proteomics.comnih.gov The separation is based on the differential partitioning of the derivatized analyte between the stationary and mobile phases. creative-proteomics.com The purity of the sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile. jocpr.com The gradient and flow rate are adjusted to achieve optimal separation and symmetrical peak shapes. nih.gov

Table 1: Typical HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C8 or C18 (e.g., XTerra RP18) nih.gov | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and Acetonitrile jocpr.com | Elutes the compound from the column; gradient allows for separation of components with different polarities. |

| Detection | UV or Fluorescence nih.gov | Quantifies the analyte after it elutes from the column. |

| Derivatization | Pre-column with agents like OPA or Dansyl Chloride creative-proteomics.comnih.gov | Enhances detectability of the amino acid ester. |

| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation. |

Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds. researchgate.net However, amino acids and their esters are polar and not sufficiently volatile for direct GC analysis; they tend to decompose in the high-temperature injector port. sigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to increase volatility and thermal stability. researchgate.netsigmaaldrich.com

A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens on the amine and hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. thermofisher.com Another method involves acylation followed by esterification, or derivatization with chloroformates. researchgate.netgcms.cz

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, often with a nonpolar or mid-polar stationary phase like a 5% phenyl methylpolysiloxane (e.g., HP-5 or TR-5). thermofisher.comresearchgate.net A Flame Ionization Detector (FID) is commonly used for detection. thermofisher.com The resulting chromatogram provides a quantitative measure of purity.

Table 2: General GC Parameters for Derivatized Amino Acid Analysis

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | MSTFA (silylation) or Alkyl Chloroformates thermofisher.comgcms.cz | Increases volatility and thermal stability of the analyte. |

| Column | TR-5, HP-5, DB-17 (5% Phenyl Polysiloxane or similar) thermofisher.comnih.gov | Separates volatile components based on their boiling points and interactions with the stationary phase. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) mdpi.com | Allows for the separation of compounds with a range of volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) thermofisher.comresearchgate.net | Detects and quantifies the separated components. |

Since DL-Threonine isopropyl ester is a racemic mixture, it is composed of equal amounts of D-Threonine isopropyl ester and L-Threonine isopropyl ester. Chiral chromatography is the definitive method for separating these enantiomers and assessing the enantiomeric purity of a sample that is intended to be one of the pure enantiomers. khanacademy.org This separation is impossible on standard achiral columns because enantiomers have identical physical properties in a non-chiral environment. nih.gov

The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. yakhak.org The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP, which have different energies of interaction and stability. nih.gov This difference in interaction strength leads to different retention times, allowing for their separation. yakhak.orgnih.gov

Several types of CSPs are effective for resolving amino acid esters:

Polysaccharide-based CSPs: Columns like Chiralpak IA, derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving α-amino acid esters. yakhak.org

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T (Teicoplanin-based) can separate underivatized amino acid enantiomers and their derivatives. chromatographytoday.comsigmaaldrich.com

Crown Ether CSPs: These are particularly useful for separating primary amines and amino acids. mdpi.com

Zwitterionic CSPs: Cinchona alkaloid-derived phases, such as CHIRALPAK ZWIX, can resolve free amino acids and their N-blocked derivatives. chiraltech.com

The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org

Table 3: Chiral Stationary Phases (CSPs) for Amino Acid Ester Enantioseparation

| CSP Type | Chiral Selector Example | Typical Application |

| Polysaccharide-based | Amylose or Cellulose Phenylcarbamates (e.g., Chiralpak IA) yakhak.org | Broad applicability for α-amino acid esters. yakhak.org |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) chromatographytoday.comsigmaaldrich.com | Underivatized α-amino acids and their derivatives. sigmaaldrich.com |

| Crown Ether | Chiral 18-crown-6 (B118740) ether mdpi.com | Primary amino compounds, including amino acid esters. nih.gov |

| Zwitterionic Ion-Exchange | Cinchona Alkaloid Derivatives (e.g., CHIRALPAK ZWIX) chiraltech.com | Free amino acids and N-protected amino acids. chiraltech.com |

Vibrational Spectroscopy (IR, Raman) for Understanding Bonding in this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. When a sample of DL-Threonine isopropyl ester is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral fingerprint.

Table 4: Expected FT-IR Absorption Bands for DL-Threonine Isopropyl Ester

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 (Broad) |

| Amine (N-H) | Stretch | 3400 - 3250 (Medium) |

| Alkyl (C-H) | Stretch | 3000 - 2850 (Strong) |

| Ester (C=O) | Stretch | 1750 - 1735 (Strong) |

| Amine (N-H) | Bend | 1650 - 1580 (Variable) |

| Ester (C-O) | Stretch | 1300 - 1000 (Strong) |

The presence of these characteristic peaks in an experimental spectrum helps to confirm the successful synthesis and structural identity of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This method is used to verify the empirical formula of a newly synthesized batch of DL-Threonine isopropyl ester.

The theoretical elemental composition is calculated from the compound's molecular formula, C₇H₁₅NO₃. webqc.org The experimentally determined percentages from the sample are then compared to these theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

Table 5: Theoretical Elemental Composition of DL-Threonine Isopropyl Ester (C₇H₁₅NO₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 52.19% |

| Hydrogen | H | 1.01 | 15 | 15.15 | 9.40% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.69% |

| Oxygen | O | 16.00 | 3 | 48.00 | 29.79% |

| Total | 161.23 | 100.00% |

Note: Molar mass and percentages are calculated based on common integer atomic weights for clarity. The precise molar mass based on isotopic weights is approximately 161.20 g/mol . webqc.orgsupremepharmatech.com

Theoretical and Computational Studies of Dl Threonin Isopropylester

Quantum Chemical Calculations on the Electronic Structure and Reactivity of DL-Threonin-isopropylester

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like this compound. These methods, grounded in quantum mechanics, can predict electronic distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecule's geometry and compute its electronic properties. nih.govnih.gov Such calculations can reveal details about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. uou.ac.in

DFT calculations are also instrumental in understanding the conformational stability of threonine isomers, often through the analysis of intramolecular hydrogen bonding. acs.org For this compound, this would involve examining the interactions between the hydroxyl side chain, the amino group, and the ester moiety.

A theoretical study on essential amino acids, including threonine, utilized DFT to compute various parameters that determine reactivity, such as molecular electrostatic potential (MEP) surfaces, dipole moments, and global reactivity parameters. uou.ac.in While specific data for the isopropyl ester is not available, the methodology would be directly applicable.

Table 1: Predicted Electronic Properties of Threonine (as a proxy for this compound) from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | - | Region of the molecule likely to donate electrons. |

| LUMO Energy | - | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. uou.ac.in |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | - | Identifies electrophilic and nucleophilic sites for reactions. uou.ac.in |

Note: Specific values for this compound are not available in the cited literature; this table represents the types of data generated by DFT studies on similar molecules like threonine. uou.ac.in

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental identification and characterization of this compound. Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). nih.govuou.ac.in

By calculating the vibrational modes, a theoretical IR and Raman spectrum can be generated. This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the stretching of the C=O bond in the ester group or the O-H bond in the hydroxyl side chain. nih.gov Similarly, the prediction of electronic transitions helps in interpreting UV-Vis spectra, which are related to the electron-donating and -accepting regions of the molecule identified by HOMO and LUMO analysis. bookdown.org

A review of spectroscopic and structural elucidation of amino acid derivatives highlights the combination of theoretical methods (like DFT) with experimental techniques like polarized infrared spectroscopy to achieve precise vibrational assignments and structural analysis. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior and interactions in different solvent environments, such as water or organic solvents. researchgate.net These simulations track the trajectory of the molecule over time, offering a dynamic picture of its conformational changes and interactions with surrounding molecules.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Amino Acid Ester

| Parameter | Example Value/Setting | Purpose |

| Force Field | OPLS-AA, Amber, CHARMM | Describes the potential energy of the system. nih.gov |

| Water Model | SPC/E, TIP3P | Represents the solvent environment. nih.gov |

| Simulation Box | Cubic, ~100 ų | Defines the simulation volume. proquest.com |

| Temperature | 300 K | Set to mimic physiological or standard conditions. |

| Pressure | 1 atm | Maintained to simulate constant pressure conditions. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. proquest.com |

Conformational Analysis of this compound through Computational Methods

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of this compound.

A first-principle computational study on L-threonine diamide (B1670390) utilized multidimensional conformational analysis (MDCA) at the B3LYP/6-31G(d) level of theory to map out the potential energy surfaces (PESs) related to backbone and side-chain dihedral angles. nih.gov This approach could be applied to this compound to identify its stable conformers and the energy barriers between them. The analysis would focus on the rotation around the key single bonds, particularly the Cα-Cβ bond of the threonine side chain. The relative energies of different conformers (e.g., gauche, anti) would be calculated to determine their populations at a given temperature. Such studies often correlate the stability of conformations with the presence of stabilizing intramolecular hydrogen bonds. nih.govnih.gov

A review on the conformational plasticity of amino acids highlights the use of MD simulations, quantum mechanical (QM) calculations, and hybrid QM/MM methods to explore how non-covalent interactions influence torsional angles and side-chain orientations. ijcrt.org

Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis via esterification or its participation in further reactions, such as peptide synthesis. researchgate.net

The esterification of amino acids has been studied computationally. For instance, the sulfuric acid-catalyzed esterification of amino acids was investigated, with the study noting that the reaction mechanism is acid-catalyzed. acs.org Computational studies on the aminolysis of esters, a fundamental reaction in peptide bond formation, have used DFT to compare different mechanistic pathways (stepwise vs. concerted) and the role of catalysts. nih.govresearchgate.net These studies calculate the activation energies for different pathways, revealing the most likely mechanism.

For a reaction involving this compound, computational methods could be used to model the reactants, products, and any proposed intermediates. A search for the transition state structure connecting these species on the potential energy surface would then be performed. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) studies have been used to elucidate the complex reaction mechanism of threonine synthase, an enzyme that synthesizes L-threonine. nih.gov

Computational Design of Novel this compound Derivatives

The insights gained from theoretical studies of this compound can be leveraged for the in silico design of novel derivatives with desired properties. diva-portal.org By modifying the structure of the parent molecule computationally and then recalculating its properties, researchers can screen a large number of potential derivatives before committing to their synthesis. nih.gov

For example, if the goal is to design a derivative with increased stability or specific binding properties, modifications could be made to the amino, hydroxyl, or isopropyl groups. Computational tools could then predict how these changes affect the molecule's conformational preferences, electronic properties, and interaction energies with a target receptor. nih.gov This structure-based design approach is widely used in drug discovery and materials science. nih.govnih.gov Studies have shown the successful design of amino acid derivatives as enzyme inhibitors, where computational methods like molecular dynamics simulations and thermodynamic profiling were used to establish structure-activity relationships. nih.gov

Dl Threonin Isopropylester As a Chiral Building Block in Asymmetric Synthesis

Applications of DL-Threonin-isopropylester in the Synthesis of Complex Organic Molecules

The inherent chirality of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. The strategic manipulation of its functional groups allows for the introduction of multiple stereocenters with high control.

Threonine aldolases, a class of enzymes, are pivotal in demonstrating the synthetic potential of the threonine scaffold. These enzymes catalyze the aldol (B89426) condensation between an aldehyde and an amino acid donor, such as glycine (B1666218) or alanine, to produce β-hydroxy-α-amino acids. pnas.org This enzymatic approach provides a direct route to α-quaternary α-amino acids with excellent stereoselectivity. nih.gov While these enzymes typically use the free amino acid, the principles of stereocontrol are inherent to the threonine structure, which can be extended to its ester derivatives.

The application of threonine derivatives in the synthesis of significant pharmaceutical intermediates is another area of interest. For instance, L-threo-4-methylsulfonylphenylserine ethyl ester is a key building block for the antibiotic florfenicol. researchgate.net The synthesis of such compounds often relies on the stereoselective functionalization of a threonine-derived scaffold.

Below is a table summarizing the types of complex molecules synthesized using threonine derivatives as chiral building blocks.

| Target Molecule Type | Synthetic Approach | Key Threonine-Derived Intermediate | Reference |

| β-Hydroxy-α,α-dialkyl-α-amino acids | Enzymatic aldol condensation | Threonine | nih.gov |

| α-Quaternary α-amino acids | Enzymatic aldol condensation | Threonine | nih.gov |

| Florfenicol Intermediate | Enzymatic aldol condensation | L-threo-4-methylsulfonylphenylserine ethyl ester | researchgate.net |

| D-threonine | Enzymatic resolution and chemical transformation | D-allothreonine methyl ester | google.com |

| Peptides | Serine/Threonine Ligation | Peptide salicylaldehyde (B1680747) esters | pnas.orgresearchgate.net |

Use of this compound in the Construction of Chiral Ligands and Catalysts

The well-defined stereochemistry of this compound makes it an excellent candidate for the synthesis of chiral ligands and catalysts for asymmetric transformations. The amino and hydroxyl groups can be readily modified to coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in a variety of reactions.

A notable example is the development of chiral dirhodium(II) catalysts derived from L-threonine. rsc.org These catalysts are prepared by reacting a threonine derivative, specifically (4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate, with a rhodium source. These complexes have proven to be highly effective in asymmetric aziridination and cyclopropanation reactions, achieving high yields and enantioselectivities. rsc.org The structural rigidity and the defined spatial arrangement of the substituents on the ligand, derived from threonine, are crucial for the observed stereochemical control.

Furthermore, L-threonine itself has been shown to be an efficient organocatalyst for asymmetric reactions, such as the α-hydroxymethylation of cyclohexanone. researchgate.net This highlights the intrinsic catalytic potential of the threonine backbone, which can be fine-tuned by derivatization, including esterification to the isopropyl ester.

The following table details examples of chiral catalysts derived from threonine and their applications in asymmetric synthesis.

| Catalyst Type | Threonine Derivative Used | Application | Enantioselectivity (ee) | Reference |

| Dirhodium(II) complex | (4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate | Cyclopropanation of styrene | 98% | rsc.org |

| Dirhodium(II) complex | (4S)-3-((4-dodecylphenyl)sulfonyl)oxazolidine-4-carboxylate | Aziridination of styrene | 94% | rsc.org |

| Organocatalyst | L-threonine | α-hydroxymethylation of cyclohexanone | 93% | researchgate.net |

Stereodifferentiation Facilitated by this compound Derivatives in Chemical Reactions

The two stereocenters in this compound provide a powerful tool for inducing stereodifferentiation in chemical reactions. By attaching the threonine derivative to a prochiral substrate, the inherent chirality of the amino acid can direct the approach of a reagent to one face of the molecule over the other, resulting in a diastereoselective outcome.

This principle is effectively utilized in the diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) using mutants of L-threonine aldolase (B8822740). nih.gov The enzyme's active site, which has evolved to recognize the stereochemistry of threonine, controls the formation of the new stereocenters in the product.

In non-enzymatic systems, the formation of Schiff base intermediates from amino acid esters and aldehydes is a common strategy to control stereochemistry. Chiral Ni(II) complexes of Schiff bases derived from amino acids, including threonine derivatives, have been used in Michael addition reactions to create new stereocenters with high diastereoselectivity. nih.gov The chelation of the amino acid ester to the metal center creates a rigid, planar structure that effectively shields one face of the molecule, leading to a highly stereoselective reaction.

The table below provides examples of reactions where threonine derivatives facilitate stereodifferentiation.

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Diastereomeric Excess (de) | Reference |

| Aldol Condensation | L-threonine aldolase mutants | Glycine and 3,4-dihydroxybenzaldehyde | 55% | nih.gov |

| Michael Addition | Chiral Ni(II) complex of Gly-Schiff base | 3-(trans-enoyl)oxazolidin-2-ones | Not specified | nih.gov |

Development of Novel Synthetic Methodologies Employing this compound as a Precursor

This compound can serve as a versatile precursor for the development of novel synthetic methodologies. Its functional groups can be transformed into a variety of other functionalities, opening up new avenues for the synthesis of valuable chiral compounds.

One such methodology is the Serine/Threonine Ligation (STL), which has become a powerful tool for the chemical synthesis of proteins and peptides. pnas.orgresearchgate.netacs.org This method involves the reaction of a peptide with a C-terminal salicylaldehyde ester and another peptide with an N-terminal serine or threonine. The reaction proceeds through an imine capture and subsequent O-to-N acyl transfer to form a native peptide bond. acs.org The ester group of a threonine derivative, such as the isopropyl ester, would be a key reactive site in the preparation of the necessary peptide salicylaldehyde esters.

Another innovative approach is the use of threonine aldolases in synergistic photoenzymatic catalysis to synthesize α-tertiary amino acids. nih.gov This method combines the stereocontrol of the enzyme with the reactivity of a photoredox catalyst. While this study used D-alanine (B559566) as the donor, the principle of using a threonine aldolase highlights the potential for developing new catalytic cycles starting from threonine derivatives.

The synthesis of D-threonine from L-threonine often involves esterification as a key step to protect the carboxylic acid and allow for selective transformations at the other functional groups. google.com For example, a patented method describes the conversion of L-threonine to D-allothreonine, followed by esterification to the methyl ester, and subsequent chemical transformations to yield D-threonine. google.com The use of an isopropyl ester in such a sequence would be a straightforward adaptation of this methodology.

The following table summarizes novel synthetic methodologies that utilize threonine derivatives as precursors.

| Methodology | Description | Key Threonine-Derived Intermediate | Reference |

| Serine/Threonine Ligation (STL) | Chemoselective peptide ligation for protein synthesis. | Peptide salicylaldehyde ester | pnas.orgresearchgate.netacs.org |

| Photoenzymatic Catalysis | Combination of an enzyme and a photoredox catalyst for the synthesis of α-tertiary amino acids. | Pyridoxal-quinonoid intermediate of threonine aldolase | nih.gov |

| Synthesis of D-threonine | Multi-step synthesis involving enzymatic resolution and chemical transformations. | D-allothreonine methyl ester | google.com |

Exploration of Dl Threonin Isopropylester in Advanced Materials Science

Incorporation of DL-Threonin-isopropylester into Polymer Architectures

The bifunctional nature of this compound, possessing both an amino group and a hydroxyl group, makes it a promising candidate for incorporation into various polymer backbones through different polymerization techniques. The ester group can also be a site for further chemical transformations. Research into polymers derived from other amino acids provides a strong basis for predicting the behavior of this specific compound.

One of the most common methods for integrating amino acids into polymers is through the synthesis of poly(ester amide)s (PEAs) . acs.orgupc.edu These polymers are prized for their biodegradability, stemming from the hydrolyzable ester linkages, and their robust mechanical and thermal properties, which are a result of the hydrogen bonds between the amide groups. upc.edu The synthesis of PEAs can be achieved through various polycondensation methods. For instance, a diol derived from an amino acid ester can be reacted with a diacid chloride to form the PEA. nih.gov It is conceivable that this compound could be used to synthesize diol or diamine monomers for subsequent polycondensation reactions.

Another significant route for creating polymers from amino acids is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) . nih.gov This method is particularly effective for producing polypeptides with well-controlled molecular weights and low dispersities. Glycosylated and acetylated threonine NCAs have been successfully polymerized using transition metal catalysts to create homo- and block-copolypeptides. nih.gov Following this precedent, this compound could be converted to its corresponding NCA and subsequently polymerized. The resulting poly(this compound) would feature pendant isopropyl ester and hydroxyl groups, which could be further functionalized.

Furthermore, threonine-derived chain extenders have been utilized in the synthesis of biodegradable polyurethanes . mdpi.com For example, desaminotyrosyl L-threonine hexyl ester (DLTHE) has been used as an amino acid-based chain extender to create L-threonine polyurethane (LTPU) nanoparticles for drug delivery applications. mdpi.com This demonstrates the feasibility of incorporating threonine esters into polyurethane architectures, suggesting a potential role for this compound in this class of polymers.

Table 1: Potential Polymer Architectures Incorporating this compound and Their Synthetic Routes

| Polymer Architecture | Potential Synthetic Route | Key Properties & Potential of this compound Incorporation |

| Poly(ester amide)s (PEAs) | Polycondensation of monomers derived from this compound (e.g., diols, diamines) with diacids or diacid chlorides. upc.edunih.gov | Combines biodegradability (ester links) with mechanical strength (amide H-bonds). The hydroxyl group offers a site for further functionalization. |

| Polypeptides | Ring-opening polymerization (ROP) of the N-carboxyanhydride (NCA) derived from this compound. nih.gov | Leads to well-defined polymer chains with pendant hydroxyl and isopropyl ester groups, suitable for creating functional and biocompatible materials. |

| Polyurethanes | Use as a chain extender or as a precursor to a diol monomer for reaction with diisocyanates. mdpi.com | Can impart biodegradability and biocompatibility to the polyurethane network. The hydroxyl group can participate in the urethane (B1682113) linkage formation. |

This compound Derivatives in the Synthesis of Functional Materials

The functional groups of this compound, particularly the hydroxyl group, serve as a versatile handle for chemical modification to synthesize materials with specific functionalities. The resulting polymers can be designed for a range of applications, from biomedicine to smart materials.

A significant area of research is the development of biomimetic materials . Threonine is a key residue in natural ice-binding proteins (IBPs). nih.gov Inspired by this, poly(threonine) (pThr) has been shown to exhibit potent ice recrystallization inhibition (IRI) activity. nih.govacs.org This has led to the design of synthetic mimics like poly(2-hydroxypropyl methacrylamide) (pHPMA), which also shows strong IRI activity. nih.gov By incorporating this compound into a polymer backbone, it may be possible to create new cryoprotectant materials for the preservation of cells and tissues. Copolymers of L-alanine and L-threonine succinate (B1194679) have demonstrated excellent protein stabilization activity during freeze-thaw cycles. acs.org

The hydroxyl group can also be a site for glycosylation . The synthesis of glycosylated threonine NCAs has enabled the production of polypeptides that mimic the structure of mucins and collagen. nih.gov These glycosylated polythreonines can adopt specific secondary structures, such as a polyproline II-type helix, in aqueous solution. nih.gov Such materials are of great interest for applications in biomedicine, including tissue engineering and drug delivery. This compound could serve as a precursor for the synthesis of similar glycosylated polymers.

Furthermore, the creation of stimuli-responsive materials is another promising direction. By modifying the hydroxyl group with moieties that respond to changes in pH, temperature, or light, it is possible to create "smart" materials. For example, the succinylation of poly(L-threonine) introduces negative charges, leading to the formation of thermogelling polymers. acs.org These thermogels can undergo a sol-to-gel transition with increasing temperature and have been explored for the sustained release of therapeutic proteins. acs.org The hydroxyl group of a polymer derived from this compound could be similarly modified to create such intelligent systems.

Table 2: Potential Functional Materials Derived from this compound

| Functional Material Type | Rationale for using this compound Derivatives | Potential Applications |

| Cryoprotectants | The threonine residue is a key component of natural ice-binding proteins. nih.govacs.org Polymers containing threonine can inhibit ice recrystallization. | Preservation of biological samples (cells, tissues, organs), food science. |

| Biomimetic Glycopolymers | The hydroxyl group can be glycosylated to mimic natural glycoproteins like mucins. nih.gov | Tissue engineering scaffolds, drug delivery systems, lubricants. |

| Stimuli-Responsive Hydrogels | The hydroxyl group can be functionalized with responsive moieties (e.g., via succinylation) to create smart hydrogels. acs.org | Controlled drug release, injectable tissue scaffolds, sensors. |

| Biodegradable Nanoparticles | Incorporation into biodegradable polymers like polyurethanes can yield nanoparticles for drug encapsulation. mdpi.com | Targeted and sustained drug delivery for cancer therapy and other diseases. |

Self-Assembly Phenomena Involving this compound (if relevant to materials science)

Self-assembly is a powerful bottom-up approach for creating well-ordered nanostructures from molecular building blocks. Amino acids and their derivatives are excellent candidates for self-assembly due to their ability to form non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies have shown that threonine itself can self-assemble on surfaces. Scanning tunneling microscopy has revealed that L- and D-threonine form distinct triangular and chain-like structures on metal surfaces. anl.gov This intrinsic ability to form ordered assemblies suggests that derivatives like this compound could also exhibit interesting self-assembly behavior.

More relevant to materials science is the self-assembly of peptide amphiphiles , which typically consist of a hydrophobic tail attached to a hydrophilic peptide headgroup. nih.govnih.gov These molecules can self-assemble in water to form a variety of nanostructures, including nanofibers, nanoribbons, and vesicles. The incorporation of threonine into the peptide sequence can influence the resulting morphology. Given its structure, this compound could be chemically modified, for example by attaching a long alkyl chain to the amino group, to create an amphiphilic molecule capable of self-assembly. The resulting nanostructures could find applications in areas such as tissue engineering, where they can mimic the extracellular matrix.

The self-assembly of Fmoc-protected amino acids is another well-studied phenomenon. Fmoc-threonine derivatives have been shown to form various self-assembled structures, with morphology dependent on concentration and temperature. researchgate.net These findings indicate that with appropriate chemical modification to introduce a bulky, aromatic group like Fmoc, this compound could be induced to self-assemble into hydrogels or other soft materials.

Table 3: Potential Self-Assembled Structures from this compound Derivatives

| Derivative Type | Driving Forces for Self-Assembly | Observed/Potential Nanostructures | Potential Applications in Materials Science |

| Surface-Adsorbed Molecules | Van der Waals forces, hydrogen bonding with the surface. anl.gov | Monolayers, triangular and chain-like patterns. | Nanopatterning, templates for further assembly. |

| Peptide Amphiphiles | Hydrophobic collapse of alkyl tails, hydrogen bonding between peptide backbones. nih.govnih.gov | Nanofibers, nanoribbons, vesicles, hydrogels. | Scaffolds for tissue engineering, drug delivery vehicles. |

| Fmoc-Derivatives | π-π stacking of fluorenyl groups, hydrogen bonding. researchgate.net | Nanofibers, hydrogels. | Cell culture matrices, soft materials for controlled release. |

Future Perspectives and Emerging Research Avenues for Dl Threonin Isopropylester

Identification of New Research Frontiers in DL-Threonin-isopropylester Chemistry

The exploration of DL-threonine isopropyl ester is branching into several exciting new frontiers, primarily driven by the demand for stereochemically complex molecules and more efficient synthetic methodologies.

Biocatalysis and Chemoenzymatic Synthesis: A significant area of emerging research is the use of enzymes to achieve highly selective transformations of DL-threonine isopropyl ester. Early studies demonstrated that chymotrypsin (B1334515) could selectively catalyze the formation of L-threonyl-L-threonine from a racemic mixture of DL-threonine-isopropyl ester, leaving the D-enantiomer unreacted. researchgate.netdokumen.pub This principle of kinetic resolution is being revisited with modern biocatalysts. Lipases, for instance, are known to selectively hydrolyze L-amino acid esters, offering a pathway to resolve racemic mixtures. nih.gov